molecular formula C₁₈H₂₉NO₄ B1663285 Guaiapate CAS No. 852-42-6

Guaiapate

Cat. No. B1663285
CAS RN: 852-42-6
M. Wt: 323.4 g/mol
InChI Key: PPVFOZYARYOARE-UHFFFAOYSA-N
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Description

Guaiapate, also known as Klamar or Mg 5454, is a molecule with a molecular weight of 323.43 and a formula of C18H29NO4 . It is primarily used for research purposes . It is an antitussive agent, which means it is used to suppress coughing .


Molecular Structure Analysis

The molecular structure of Guaiapate consists of 18 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The structure can be represented by the SMILES string: COC1=CC=CC=C1OCCOCCOCCN2CCCCC2 .


Physical And Chemical Properties Analysis

Guaiapate has a molecular weight of 323.43 and a formula of C18H29NO4 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the sources I found.

Scientific Research Applications

Software Tool for Data Analysis

Guaiaca is a software tool designed to assist in data manipulation and analysis, particularly in animal breeding programs. It provides a user-friendly graphical interface for applications that traditionally interact through text files and command lines. The tool integrates with analysis applications like WOMBAT and INTERGEN, aiding in data collection, manipulation, reorganization, and the activation of analysis processes. It was validated using data sets from quails in breeding programs, demonstrating its generality and ease of installation, configuration, and operation (Medeiros, Barros, & Dionello, 2016).

Multidose Vial Contamination in Anesthesia

Research has been conducted to investigate the impact of drug aspiration techniques on multidose vial contamination in anesthesia. Using guaiac testing, the study compared the incidence of blood contamination in vials under different handling techniques. The findings highlighted significant differences in contamination rates between groups, suggesting implications for patient safety and drug administration practices (Arrington, Gabbert, Mazgaj, & Wolf, 1990).

Anti-Rheumatic and Anti-Oxidant Activity

A study on homeopathic Guaiacum officinale explored its anti-rheumatic and anti-oxidant activity in an animal model. The research focused on its effects on various physical, urinary, and serum parameters in rats with induced rheumatoid arthritis. The results showed significant normalization of these parameters, suggesting the potential of G. officinale in treating rheumatic conditions (Sarkar, Datta, Das, & Gomes, 2014).

Guaiacol's Role in Pheromone Production in Locusts

Guaiacol, produced by bacteria in the locust gut, plays a crucial role in the aggregation of locusts by forming a key component of a pheromone derived from locust fecal pellets. This discovery has broad implications for understanding the relationship between gut microbiota and insect behavior (Dillon, Vennard, & Charnley, 2000).

Hydrodeoxygenation of Guaiacol for Bio-Oil Upgrading

Research on the hydrodeoxygenation of guaiacol, representing O-containing chemicals in bio-oil, was performed using various catalysts. The study aimed to enhance the conversion of guaiacol to alcohols with higher H/Ceff factors, proposing reaction pathways based on the analyzed products. This research contributes to the field of bio-oil upgrading (Zhou, Wang, Wang, & Xiao, 2015).

Guaiacol in Treating Gastro-Oesophageal Reflux

A study investigated the effects of guaiacol on the oesophagus in patients with reflux oesophagitis and volunteers. The research found that guaiacol caused a rapid and sustained rise in resting lower oesophageal sphincter pressures and peristaltic pressures. This suggests its potential utility in treating patients with reflux oesophagitis and other disorders of oesophageal motility (Heatley, Evans, Rhodes, & Atkinson, 1982).

Treatment of Lung Abscess with Guaiacol

Guaiacol's intravenous application in treating lung abscess was analyzed in a study encompassing around fifty cases. The research detailed the method of treatment and presented outcomes, highlighting guaiacol's effectiveness in treating non-tuberculous lung infections and secondary infections in open pulmonary tuberculosis (Nammack & Tiber, 1937).

Guaiacol in Colorectal Cancer Screening

The utility of guaiacol in colorectal cancer screening was explored in several studies. One such research discussed the use of the guaiac fecal occult-blood test and its effectiveness in detecting colorectal cancer, emphasizing its role in long-term screening strategies (Levin & Corley, 2013).

properties

IUPAC Name

1-[2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-20-17-7-3-4-8-18(17)23-16-15-22-14-13-21-12-11-19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVFOZYARYOARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOCCOCCN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234394
Record name Guaiapate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guaiapate

CAS RN

852-42-6
Record name Guaiapate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiapate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guaiapate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guaiapate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUAIAPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDL7R8N38D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AM Ferro, E Ravieli, G Valentini, MT Vianelli… - La Clinica …, 1978 - europepmc.org
[Clinical evaluation of a synthetic cough sedative: guaiapate]. - Abstract - Europe PMC … [Clinical evaluation of a synthetic cough sedative: guaiapate]. …
Number of citations: 2 europepmc.org
CG Wermuth - The Practice of Medicinal Chemistry, 2008 - Elsevier
Publisher Summary Medicinal chemists aim to discover new lead compounds and to optimize them to highly potent, selective, and nontoxic new drug candidates. Chemists should feel …
Number of citations: 1 www.sciencedirect.com
M Marigo, SD Ferrara, L Cima, P Giusti… - Archives of Toxicology, 1979 - Springer
Isoaminile (Peracon) has found in Italy a certain success as a substitute for hard narcotics. Three observations are reported in which five young adults have been intoxicated by the iv …
Number of citations: 1 link.springer.com
G Musumarra, G Scarlata, G Romano… - Journal of analytical …, 1987 - academic.oup.com
The principal components (PC) analysis of standardized R t values in four eluent systems [ethyl acetate/methanol/30% ammonia (85:10:15), cyclohexane/toluene/dlethylamine (65:25:10…
Number of citations: 36 academic.oup.com
G Musumarra, G Scarlata, G Cirma, G Romano… - … of Chromatography A, 1985 - Elsevier
Principal component analysis of standardized R F values in four eluent systems [ethyl] acetate—methanol—30% ammonia (85:10:15), cyclohexane—toluene—diethylamine (65:25:10), …
Number of citations: 55 www.sciencedirect.com
FS Axelrod - Taxon, 2002 - Wiley Online Library
… uses: guaiac (clinical reagent: blood or haemoglobin), guaiacol together with its benzoate, carbonate and phosphate (expectorants), guaiacol valerate (detector of copper), guaiapate (…
Number of citations: 4 onlinelibrary.wiley.com
RK Brummitt - Taxon, 2004 - JSTOR
The Nomenclature Editor of Taxon (J. McNeill) joins the Secretary of the committee in apologising for six errors that occurred in recently published reports from the committee. In each …
Number of citations: 34 www.jstor.org
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
U FLUROFAMIDE - Clin. Pharmacol. Ther, 1982 - Wiley Online Library
Number of citations: 0

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